Cas no 1315276-43-7 (N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]maleimide)
![N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]maleimide structure](https://ja.kuujia.com/scimg/cas/1315276-43-7x500.png)
N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]maleimide 化学的及び物理的性質
名前と識別子
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- N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]maleimide
- AMTB376
- 4-(Maleimidomethyl)benzeneboronic acid pinacol ester
- 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1H-pyrrole-2,5-dione
- 1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrrole-2,5-dione
-
- MDL: MFCD18827482
- インチ: 1S/C17H20BNO4/c1-16(2)17(3,4)23-18(22-16)13-7-5-12(6-8-13)11-19-14(20)9-10-15(19)21/h5-10H,11H2,1-4H3
- InChIKey: DROVAVNVMSFFHB-UHFFFAOYSA-N
- SMILES: O1B(C2C=CC(CN3C(C=CC3=O)=O)=CC=2)OC(C)(C)C1(C)C
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 23
- 回転可能化学結合数: 3
- 複雑さ: 501
- トポロジー分子極性表面積: 55.8
N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]maleimide Security Information
- Signal Word:Warning
- 危害声明: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 储存条件:Store at room temperature
N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]maleimide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB280518- |
4-(Maleimidomethyl)benzeneboronic acid pinacol ester, 95%; . |
1315276-43-7 | 95% | €197.90 | 2023-04-01 | ||
abcr | AB280518-5g |
4-(Maleimidomethyl)benzeneboronic acid pinacol ester, 95%; . |
1315276-43-7 | 95% | 5g |
€485.80 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1876465-5g |
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1H-pyrrole-2,5-dione |
1315276-43-7 | 95% | 5g |
¥5967.00 | 2024-08-09 | |
AK Scientific | AMTB376-1g |
4-(Maleimidomethyl)benzeneboronic acid pinacol ester |
1315276-43-7 | 95% | 1g |
$95 | 2025-02-18 | |
abcr | AB280518-5 g |
4-(Maleimidomethyl)benzeneboronic acid pinacol ester, 95%; . |
1315276-43-7 | 95% | 5 g |
€505.70 | 2023-07-20 | |
abcr | AB280518-1g |
4-(Maleimidomethyl)benzeneboronic acid pinacol ester, 95%; . |
1315276-43-7 | 95% | 1g |
€191.30 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1876465-1g |
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1H-pyrrole-2,5-dione |
1315276-43-7 | 95% | 1g |
¥2147.00 | 2024-08-09 | |
abcr | AB280518-1 g |
4-(Maleimidomethyl)benzeneboronic acid pinacol ester, 95%; . |
1315276-43-7 | 95% | 1 g |
€197.90 | 2023-07-20 | |
AK Scientific | AMTB376-5g |
4-(Maleimidomethyl)benzeneboronic acid pinacol ester |
1315276-43-7 | 95% | 5g |
$285 | 2025-02-18 |
N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]maleimide 関連文献
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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9. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]maleimideに関する追加情報
N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]maleimide: A Comprehensive Overview
The compound CAS No. 1315276-43-7, also known as N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]maleimide, is a highly specialized chemical entity with significant applications in various fields of research and industry. This compound is a derivative of maleimide, a class of compounds widely used in polymer chemistry and bioconjugation due to their reactivity with thiols and amines. The presence of the tetramethyl-dioxaborolane group introduces unique properties that make this compound particularly valuable in modern chemical synthesis.
Recent studies have highlighted the importance of dioxaborolane-containing compounds in click chemistry and other bioorthogonal reactions. The tetramethyl substitution on the dioxaborolane ring enhances the stability and reactivity of the compound under physiological conditions. This makes it an ideal candidate for applications in drug delivery systems and bioconjugate chemistry. For instance, researchers have explored its use as a crosslinking agent in the development of hydrogels for tissue engineering.
In terms of synthesis, N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]maleimide is typically prepared through a multi-step process involving boronate ester formation and subsequent coupling reactions. The maleimide moiety serves as a reactive handle for further functionalization, enabling the incorporation of various bioactive molecules or targeting ligands. This versatility has led to its adoption in the design of targeted therapeutic agents and diagnostic probes.
One of the most promising areas of application for this compound is in the field of nanotechnology. Its ability to form stable covalent bonds with thiol-containing molecules has been leveraged in the synthesis of nanoparticles for drug delivery. These nanoparticles can be functionalized with targeting ligands to enhance their specificity towards certain tissues or cells.
Moreover, recent advancements in click chemistry have further expanded the utility of this compound. By incorporating it into click reaction protocols, researchers have been able to achieve rapid and efficient conjugation of biomolecules without interfering with their biological activity. This has significant implications for the development of novel vaccines and immunotherapies.
In conclusion, CAS No. 1315276-43-7 represents a cutting-edge chemical entity with diverse applications across multiple disciplines. Its unique combination of reactivity and stability positions it as a valuable tool in modern chemical research and industrial processes.
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